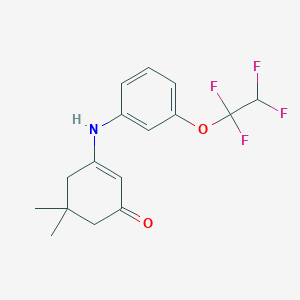

5,5-Dimethyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)cyclohex-2-EN-1-one

Description

Properties

IUPAC Name |

5,5-dimethyl-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F4NO2/c1-15(2)8-11(6-12(22)9-15)21-10-4-3-5-13(7-10)23-16(19,20)14(17)18/h3-7,14,21H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRVDOQZIDCBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC(=CC=C2)OC(C(F)F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)cyclohex-2-en-1-one typically involves the following steps:

Formation of the Cyclohexene Ring: The cyclohexene ring is formed through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Attachment of the Phenylamino Group: The phenylamino group is attached through a nucleophilic substitution reaction, where an appropriate phenylamine reacts with the cyclohexene derivative.

Substitution with Tetrafluoroethoxy Group: The tetrafluoroethoxy group is introduced via a nucleophilic substitution reaction using a tetrafluoroethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenylamino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

5,5-Dimethyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)cyclohex-2-en-1-one is utilized in various scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Employed in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group may facilitate binding to active sites, while the tetrafluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one: Lacks the tetrafluoroethoxy group, resulting in different chemical and biological properties.

5,5-Dimethyl-3-(4-methoxyphenylamino)cyclohex-2-en-1-one: Contains a methoxy group instead of a tetrafluoroethoxy group, affecting its reactivity and applications.

Uniqueness

5,5-Dimethyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)cyclohex-2-en-1-one is unique due to the presence of the tetrafluoroethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in research settings where these properties are advantageous.

Biological Activity

5,5-Dimethyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)cyclohex-2-EN-1-one is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of a tetrafluoroethoxy group and a cyclohexenone framework, suggests diverse biological activities. This article reviews its biological activity based on available research findings and case studies.

- Molecular Formula : C16H17F4NO2

- Molar Mass : 331.31 g/mol

- CAS Number : 1023575-30-5

| Property | Value |

|---|---|

| Molecular Formula | C16H17F4NO2 |

| Molar Mass | 331.31 g/mol |

| CAS Number | 1023575-30-5 |

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its antimicrobial properties and potential effects on cellular processes.

The exact mechanism of action for this compound remains to be fully elucidated. However, similar compounds typically interact with bacterial cell membranes or inhibit key metabolic pathways. The structural similarity to known inhibitors of the type III secretion system (T3SS) in pathogenic bacteria could imply that this compound may also disrupt virulence factor secretion.

Study 1: Screening for Antimicrobial Activity

A study conducted on structurally related compounds demonstrated significant inhibition of bacterial growth in the presence of fluorinated derivatives. The results indicated that modifications to the aromatic ring and the introduction of electron-withdrawing groups enhanced antibacterial activity.

Study 2: In Vitro Toxicity Assessment

In vitro assays were performed to assess the cytotoxicity of similar cyclohexenone derivatives. Results showed that while certain compounds exhibited cytotoxic effects at high concentrations, others maintained low toxicity profiles while effectively inhibiting bacterial growth. This suggests that 5,5-Dimethyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)cyclohex-2-EN-1-one may have a favorable therapeutic index.

Future Directions

Further research is needed to explore:

- In Vivo Efficacy : Animal studies to evaluate the therapeutic potential and safety profile.

- Mechanistic Studies : Detailed investigations into how this compound interacts with microbial targets.

- Structure-Activity Relationship (SAR) : Understanding how variations in structure affect biological activity could lead to optimized derivatives with enhanced efficacy.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5,5-dimethyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)cyclohex-2-en-1-one?

- Methodological Answer : The synthesis typically involves nucleophilic addition of 3-(1,1,2,2-tetrafluoroethoxy)aniline to 5,5-dimethylcyclohex-2-en-1-one. A base such as NaH or K₂CO₃ is used to deprotonate the amine, facilitating nucleophilic attack on the α,β-unsaturated ketone. Reactions are conducted in polar aprotic solvents (e.g., THF or DMF) at 60–80°C for 6–12 hours. Post-synthesis purification employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. How can the structure and purity of this compound be rigorously characterized?

- Methodological Answer : Combine spectroscopic and analytical techniques:

- NMR (¹H, ¹³C, ¹⁹F): Confirm substituent positions and electronic environments. The tetrafluoroethoxy group will show distinct ¹⁹F signals at δ −140 to −150 ppm .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₈F₄NO₂).

- X-ray crystallography : Resolve stereochemical ambiguities (if crystalline) by analyzing bond angles and packing motifs, as demonstrated for structurally related cyclohexenones .

Q. What are the key physicochemical properties influencing reactivity?

- Methodological Answer : Critical properties include:

- Lipophilicity (logP ~3.5): Predicted via computational tools (e.g., ChemAxon) due to the hydrophobic dimethylcyclohexenone and tetrafluoroethoxy groups.

- Acid-base behavior : The enone moiety (pKa ~12–14) and aromatic amine (pKa ~4–6) influence solubility and reactivity in protic solvents.

- Thermal stability : TGA/DSC analysis reveals decomposition above 200°C, guiding storage conditions .

Advanced Research Questions

Q. How do electronic effects of the tetrafluoroethoxy substituent modulate biological activity compared to analogs with halogens or hydroxy groups?

- Methodological Answer : Perform comparative studies using analogs (e.g., 3-chloro, 3-hydroxy, or 3-trifluoromethylphenyl derivatives):

- In vitro assays : Test inhibition of target enzymes (e.g., kinases) to correlate substituent electronegativity (fluorine’s −I effect) with IC₅₀ values.

- Computational modeling : Density Functional Theory (DFT) calculates charge distribution and H-bonding potential. The tetrafluoroethoxy group’s strong electron-withdrawing nature may enhance binding to polar active sites .

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ across studies) be resolved?

- Methodological Answer : Address variability via:

- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.

- Metabolic stability testing : Use liver microsomes to assess if CYP450-mediated degradation reduces efficacy in certain models.

- Structural analogs : Synthesize and test derivatives with modified substituents to isolate pharmacophoric features .

Q. What experimental strategies are recommended for studying environmental fate and ecotoxicology?

- Methodological Answer : Follow OECD guidelines for environmental risk assessment:

- Abiotic studies : Measure hydrolysis half-life (pH 4–9 buffers) and photodegradation (UV-Vis irradiation). The tetrafluoroethoxy group may confer resistance to hydrolysis .

- Biotic studies : Use soil microcosms or aquatic models (e.g., Daphnia magna) to assess bioaccumulation and toxicity. LC-MS/MS quantifies parent compound and metabolites in environmental matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.